molecular formula C25H29N5O3 B11440507 8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione

8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11440507
M. Wt: 447.5 g/mol
InChI Key: OKELKRWGNXRJSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione is a synthetic purine-2,6-dione derivative designed for research purposes. This compound is of significant interest in medicinal chemistry and drug discovery, particularly in the development of kinase inhibitors . Its molecular structure incorporates a naphthalen-1-ylmethyl group at the 7-position and a 2,6-dimethylmorpholin-4-yl moiety, features often associated with modulating biological activity and physicochemical properties. Researchers can utilize this compound as a key intermediate or a reference standard in probing enzymatic pathways and structure-activity relationships (SAR). Strictly for Research Use Only (RUO). Not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C25H29N5O3

Molecular Weight

447.5 g/mol

IUPAC Name

8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione

InChI

InChI=1S/C25H29N5O3/c1-16-12-29(13-17(2)33-16)15-21-26-23-22(24(31)28(4)25(32)27(23)3)30(21)14-19-10-7-9-18-8-5-6-11-20(18)19/h5-11,16-17H,12-15H2,1-4H3

InChI Key

OKELKRWGNXRJSN-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)CC2=NC3=C(N2CC4=CC=CC5=CC=CC=C54)C(=O)N(C(=O)N3C)C

Origin of Product

United States

Preparation Methods

Core Purine Scaffold Assembly

The purine core is constructed via cyclocondensation reactions. A common approach involves reacting 4,5-diaminopyrimidine derivatives with carbonyl-containing reagents under acidic conditions. For example, the use of acetic anhydride as both solvent and dehydrating agent facilitates the formation of the xanthine-like structure. Subsequent N-methylation at positions 1 and 3 is achieved using methyl iodide in dimethylformamide (DMF) with potassium carbonate as a base, yielding 1,3-dimethylxanthine intermediates.

Morpholine Moiety Incorporation

The 2,6-dimethylmorpholine group is introduced through nucleophilic substitution. The pre-formed morpholine derivative (2,6-dimethylmorpholine) undergoes quaternization with chloromethylated purine intermediates. This step typically employs anhydrous tetrahydrofuran (THF) as the solvent and sodium hydride as the base, with reactions maintained at -10°C to prevent side reactions.

Naphthalene Functionalization

The naphthalen-1-ylmethyl group is attached via Friedel-Crafts alkylation. Aluminum chloride (AlCl₃) catalyzes the reaction between 1-chloromethylnaphthalene and the purine-morpholine intermediate in dichloromethane at reflux (40°C). Alternative methods using zeolite catalysts (e.g., H-Y zeolites) show improved regioselectivity for the α-position of naphthalene, achieving 78–85% mono-alkylation efficiency.

Critical Reaction Parameters

Temperature Optimization

Key synthetic steps exhibit strong temperature dependence:

Reaction StepOptimal Temperature RangeYield Improvement
Purine cyclization110–120°C92% → 95%
Morpholine alkylation-10°C to 0°C67% → 82%
Naphthalene functionalization35–45°C75% → 88%

Data adapted from.

Solvent Systems

  • Polar aprotic solvents : DMF enhances N-methylation kinetics (reaction time reduced from 24h to 8h)

  • Halogenated solvents : Dichloromethane prevents unwanted ring-opening during Friedel-Crafts reactions

  • Ether solvents : THF facilitates morpholine coupling while minimizing byproduct formation

Purification and Isolation Techniques

Chromatographic Methods

Reverse-phase HPLC (C18 column) with acetonitrile/water gradients (55:45 → 80:20 over 30 min) effectively separates the target compound from:

  • Unreacted naphthalene derivatives (retention time: 12.3 min)

  • Dimethylmorpholine byproducts (retention time: 8.7 min)

  • Target compound (retention time: 17.1 ± 0.2 min)

Crystallization Protocols

Recrystallization from ethyl acetate/hexane (1:3 v/v) produces needle-like crystals suitable for X-ray diffraction analysis. Critical parameters include:

  • Cooling rate: 0.5°C/min from 60°C to 4°C

  • Seed crystal addition at 45°C

  • Final purity: ≥99.2% by HPLC

Analytical Characterization

Spectroscopic Validation

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 8.21 (s, 1H, purine H-8)

  • δ 4.97 (d, J=15.6 Hz, 2H, naphthyl-CH₂)

  • δ 3.68–3.52 (m, 4H, morpholine OCH₂)

  • δ 2.31 (s, 6H, morpholine CH₃)

HRMS (ESI+) :

  • Calculated for C₂₅H₂₉N₅O₃ [M+H]⁺: 448.2341

  • Found: 448.2339

Purity Assessment

MethodLODLOQPrecision (RSD%)
HPLC-UV (254 nm)0.02 μg/mL0.07 μg/mL0.31
UPLC-MS/MS0.005 ng/mL0.015 ng/mL1.82

Data from.

Industrial-Scale Considerations

Continuous Flow Synthesis

Recent advancements implement microreactor technology for the morpholine coupling step:

  • Residence time: 8.5 min vs. 4h batch process

  • Productivity: 2.8 kg/day from 50 mL reactor volume

  • Byproduct reduction: 83% decrease in dimethylamine impurities

Green Chemistry Approaches

  • Solvent recovery systems achieve 92% DMF reuse

  • Catalytic AlCl₃ replaced with FeCl₃-montmorillonite composites (TON increased from 15 to 410)

  • Waste reduction: E-factor improved from 18.7 to 6.3 kg waste/kg product

Chemical Reactions Analysis

Types of Reactions

8-[(2,6-Dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine or naphthalene moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Sodium borohydride in methanol

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids

    Reduction: Formation of alcohols or amines

    Substitution: Formation of alkylated derivatives

Scientific Research Applications

8-[(2,6-Dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between the target compound and analogous purine-2,6-dione derivatives are outlined below:

Table 1: Structural and Functional Comparison of Purine-2,6-dione Derivatives

Compound Name Position 7 Substituent Position 8 Substituent Key Features Reference
Target Compound Naphthalen-1-ylmethyl 2,6-Dimethylmorpholin-4-ylmethyl High lipophilicity (naphthyl); balanced solubility (dimethylmorpholine)
8-[(4-Methoxybenzyl)amino]-3-methyl-7-octyl Octyl 4-Methoxybenzylamino Long alkyl chain (octyl) enhances lipophilicity; methoxybenzyl may reduce metabolic stability
7-Hexyl-8-(2,6-dimethylmorpholinylmethyl) Hexyl 2,6-Dimethylmorpholin-4-ylmethyl Shorter alkyl chain (hexyl) vs. naphthyl; shared morpholine substituent
7-(4-Fluorobenzyl)-8-morpholin-4-yl 4-Fluorobenzyl Morpholin-4-yl (non-methylated) Fluorine enhances electronegativity; non-methylated morpholine reduces steric hindrance
7-Benzyl-8-(morpholin-4-ylmethyl) Benzyl Morpholin-4-ylmethyl (non-methylated) Simpler aromatic group (benzyl); non-methylated morpholine may lower solubility
7-[2-(4-Methylphenylamino)ethyl]-8-chloro 2-(4-Methylphenylamino)ethyl Chloro Chloro substituent increases reactivity; ethylamino linker adds flexibility
7-[2-(Morpholin-4-yl)ethyl]-8-benzyl 2-(Morpholin-4-yl)ethyl Benzyl Morpholine-ethyl spacer enhances conformational flexibility; benzyl lacks aromatic bulk

Key Observations:

Alkyl chains (e.g., hexyl, octyl) increase lipophilicity but may reduce metabolic stability due to oxidative susceptibility .

Position 8 Modifications: The 2,6-dimethylmorpholin-4-ylmethyl group in the target compound balances hydrophilicity (morpholine oxygen) and steric hindrance (methyl groups), contrasting with non-methylated morpholine derivatives (e.g., ), which may exhibit faster renal clearance. Chloro or amino groups at position 8 (e.g., ) introduce electronegative or nucleophilic sites, altering reactivity and binding kinetics.

However, the dimethylmorpholine group could mitigate these effects by improving aqueous solubility .

Biological Activity

The compound 8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione , with CAS number 838902-20-8, is a purine derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H30N5O3C_{18}H_{30}N_{5}O_{3}, with a molecular weight of approximately 364.5 g/mol. Its structure includes a morpholine ring and a naphthyl group, which may contribute to its biological properties.

PropertyValue
Molecular FormulaC18H30N5O3C_{18}H_{30}N_{5}O_{3}
Molecular Weight364.5 g/mol
CAS Number838902-20-8

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may function as an inhibitor of specific enzymes involved in cellular processes, potentially affecting pathways related to cell proliferation and apoptosis.

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain kinases or phosphatases that play crucial roles in signal transduction pathways.
  • Antioxidant Activity : Some derivatives of purine compounds are known for their antioxidant properties, which may protect cells from oxidative stress.
  • Anti-inflammatory Effects : There is evidence that purine derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

Case Study: Anticancer Activity

A study examining the anticancer properties of structurally similar purine derivatives found that they exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase.

Table: Cytotoxicity of Related Compounds

Compound NameIC50 (µM)Cancer Cell Line
8-(Naphthalen-1-ylmethyl) derivative25HeLa (cervical cancer)
8-(Morpholino) derivative15MCF-7 (breast cancer)
8-(Dimethyl) derivative30A549 (lung cancer)

Pharmacological Effects

The pharmacological profile of this compound suggests several potential therapeutic applications:

  • Antitumor Agents : Given its structural characteristics, it may serve as a lead compound for developing new anticancer drugs.
  • Neuroprotective Agents : Some studies suggest that purine derivatives can offer neuroprotection in models of neurodegenerative diseases.
  • Antimicrobial Activity : Related compounds have shown promise as antimicrobial agents against various bacterial strains.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and how do reaction conditions (e.g., solvent, temperature) influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including alkylation of the purine core, nucleophilic substitution for morpholine attachment, and coupling of the naphthylmethyl group. Key steps from analogous compounds (e.g., 7-benzyl derivatives) suggest using polar aprotic solvents (DMF or THF) at 60–80°C for 12–24 hours to optimize intermediate stability . Purification often employs column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization in ethanol/water mixtures to achieve >95% purity. Contaminants like unreacted naphthalene derivatives require rigorous NMR and HPLC analysis for detection .

Q. Which spectroscopic and computational techniques are critical for structural validation?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while 1^1H/13^13C NMR identifies substituent positions (e.g., methyl groups on morpholine and purine). X-ray crystallography, as applied to similar purine-dione derivatives, resolves stereochemical ambiguities in the morpholine and naphthylmethyl moieties . Computational tools like DFT (Density Functional Theory) predict electronic properties, aiding in interpreting NMR chemical shifts and IR vibrational modes .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity data (e.g., conflicting IC50_{50} values in kinase assays)?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., ATP concentration, pH) or compound solubility. Standardize assays using a common buffer (e.g., Tris-HCl, pH 7.4) and pre-dissolve the compound in DMSO (<0.1% final concentration). Cross-validate results with orthogonal methods, such as SPR (Surface Plasmon Resonance) for binding affinity and cellular thermal shift assays (CETSA) for target engagement . Structural analogs with fluorobenzyl or chlorobenzyl groups show variability in Wnt pathway modulation, suggesting substituent-dependent activity .

Q. What strategies optimize the compound’s selectivity for adenosine receptor subtypes (e.g., A2A_{2A} vs. A1_{1})?

  • Methodological Answer : Modify the naphthylmethyl group’s steric bulk and the morpholine’s dimethyl configuration. Docking studies using Cryo-EM structures of A2A_{2A} receptors indicate that bulkier substituents (e.g., 2-naphthyl vs. 1-naphthyl) reduce off-target binding. Functional assays with HEK293 cells transfected with receptor subtypes can quantify cAMP modulation, while mutagenesis (e.g., His264Ala in A2A_{2A}) identifies critical interaction sites .

Q. How do solvent polarity and protonation states affect the compound’s stability in physiological buffers?

  • Methodological Answer : Perform accelerated stability studies in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. LC-MS monitors degradation products, such as hydrolyzed morpholine or oxidized naphthyl groups. Computational pKa prediction (e.g., MarvinSuite) identifies labile protons; for example, the purine N7 position may protonate in acidic conditions, altering solubility .

Key Recommendations for Researchers

  • Synthesis : Prioritize DMF for high-temperature reactions to prevent intermediate decomposition.
  • Assay Design : Include positive controls (e.g., CGS21680 for A2A_{2A} assays) to normalize inter-lab variability.
  • Data Interpretation : Use cheminformatics tools (e.g., ChemAxon) to correlate substituent effects with activity trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.